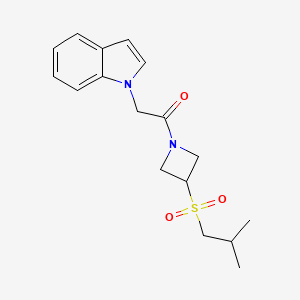

![molecular formula C19H16N4OS B2718441 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105239-51-7](/img/structure/B2718441.png)

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

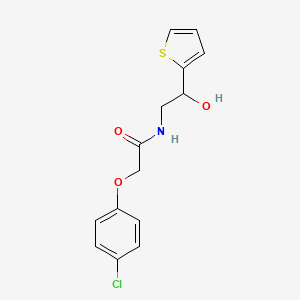

4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole , commonly referred to as thiazole-triazole , is a heterocyclic organic compound. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. This compound exhibits interesting biological activities and has been explored for various applications .

Synthesis Analysis

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities Derivatives of 1,2,4-triazole, including those related to the requested compound, have been synthesized and evaluated for their antimicrobial activities. These compounds show good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The study by Bektaş et al. outlines the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial properties, with some compounds exhibiting significant activities (Bektaş et al., 2007).

Antiproliferative Activity Another critical area of research involves evaluating the antiproliferative activities of 1,2,4-triazole derivatives. Narayana et al. synthesized new compounds related to the requested molecule and tested them for antiproliferative activity. One of the derivatives showed promising results, indicating the potential for cancer research applications (Narayana et al., 2010).

Corrosion Inhibition The derivatives of the requested compound have been studied for their corrosion inhibition properties. For instance, Yadav et al. investigated benzimidazole derivatives, which share a similar core structure with the requested compound, for their effectiveness in inhibiting mild steel corrosion in acidic environments. These studies indicate that such compounds can serve as efficient corrosion inhibitors, contributing to the preservation of metal structures in industrial applications (Yadav et al., 2013).

Cholinesterase Inhibitory Activity Research by Arfan et al. highlighted the enzymatic potential of triazole derivatives as cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases. The study focused on the synthesis and characterization of these compounds, with some showing excellent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease (Arfan et al., 2018).

Mesomorphic Behavior and Liquid Crystal Applications Compounds containing 1,2,4-triazole and 1,3,4-thiadiazole rings have been synthesized and analyzed for their mesomorphic behavior, indicating potential applications in liquid crystal technology. The study by Tomma et al. reveals that these compounds exhibit enantiotropic nematic and smectic A phases, suggesting their utility in the development of liquid crystal displays and other related technologies (Tomma et al., 2009).

Wirkmechanismus

Target of action

Thiazole and triazole rings are found in many biologically active compounds . They can interact with a variety of biological targets, including enzymes and receptors, and can influence various biochemical pathways .

Mode of action

The mode of action of thiazole and triazole derivatives can vary widely depending on their specific structure and functional groups . They can act as inhibitors or activators of enzymes, antagonists or agonists of receptors, and can even interact with DNA or RNA .

Biochemical pathways

Thiazole and triazole derivatives can affect a variety of biochemical pathways. For example, they can influence signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole and triazole derivatives can also vary widely. Factors such as solubility, stability, and the presence of functional groups can influence their bioavailability .

Result of action

The molecular and cellular effects of thiazole and triazole derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and triazole derivatives .

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-8-4-3-5-9-15)19-20-17(12-25-19)14-7-6-10-16(11-14)24-2/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWIYEUSRXQKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2718360.png)

![4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2718361.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)